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Introduction
3-(2-Furoyl)quinoline-2-carbaldehyde, a heterocyclic organic compound, has emerged as a

significant tool in the field of bioanalytical chemistry. Its utility is primarily centered on its

function as a highly sensitive fluorogenic reagent. This compound is intrinsically non-

fluorescent but undergoes a specific chemical reaction with primary amines in the presence of

a cyanide co-substrate to yield intensely fluorescent isoindole derivatives.[1][2] This property

allows for the ultra-sensitive detection of proteins, peptides, and amino acids, making it

invaluable for applications in capillary electrophoresis (CE) and liquid chromatography (LC),

particularly with laser-induced fluorescence (LIF) detection.[3] This guide provides a

comprehensive overview of its chemical properties, synthesis, mechanism of action, and

detailed experimental protocols for its application.

Chemical Identity and Properties
IUPAC Name: 3-(furan-2-carbonyl)quinoline-2-carbaldehyde[2]

Synonyms: 3-(2-Furoyl)quinoline-2-carboxaldehyde, FQ, FQCA, ATTO-TAG™ FQ[2]

Structure: The molecule consists of a quinoline core substituted at the 2-position with a

carbaldehyde (formyl) group and at the 3-position with a 2-furoyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b152673?utm_src=pdf-interest
https://www.benchchem.com/product/b152673?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2324216/
https://en.wikipedia.org/wiki/(3-(2-Furoyl)-quinoline-2_carboxaldehyde)
https://pubmed.ncbi.nlm.nih.gov/20088783/
https://en.wikipedia.org/wiki/(3-(2-Furoyl)-quinoline-2_carboxaldehyde)
https://en.wikipedia.org/wiki/(3-(2-Furoyl)-quinoline-2_carboxaldehyde)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Formula: C₁₅H₉NO₃

SMILES:C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=CO3[2]

InChI Key:PNCHURHVMDRFTR-UHFFFAOYSA-N[2]

The compound typically appears as a white to off-white powder and is soluble in organic

solvents like methanol.

Quantitative Data Summary
Property Value Source(s)

CAS Number 126769-01-5 [2]

Molecular Weight 251.24 g/mol [2]

Assay (Purity) ≥95% (HPLC)

Storage Temperature 2-8°C

Fluorescence (Glycine

Derivative)
Excitation (λex): ~480-486 nm [2]

Emission (λem): ~600 nm [2]

Synthesis
The synthesis of 3-(2-Furoyl)quinoline-2-carbaldehyde is often achieved through a Vilsmeier-

Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound. A

general approach involves the reaction of an appropriate N-arylacetamide with the Vilsmeier

reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a 2-chloro-3-

formylquinoline intermediate. Subsequent functionalization at the 3-position would lead to the

final product.

Mechanism of Action as a Fluorogenic Reagent
The functionality of 3-(2-Furoyl)quinoline-2-carbaldehyde as a fluorogenic label is based on

its reaction with primary amines to form highly fluorescent isoindole derivatives.[1] This reaction

is notable for requiring cyanide as a co-substrate, typically provided by potassium cyanide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://en.wikipedia.org/wiki/(3-(2-Furoyl)-quinoline-2_carboxaldehyde)
https://en.wikipedia.org/wiki/(3-(2-Furoyl)-quinoline-2_carboxaldehyde)
https://en.wikipedia.org/wiki/(3-(2-Furoyl)-quinoline-2_carboxaldehyde)
https://en.wikipedia.org/wiki/(3-(2-Furoyl)-quinoline-2_carboxaldehyde)
https://en.wikipedia.org/wiki/(3-(2-Furoyl)-quinoline-2_carboxaldehyde)
https://en.wikipedia.org/wiki/(3-(2-Furoyl)-quinoline-2_carboxaldehyde)
https://www.benchchem.com/product/b152673?utm_src=pdf-body
https://www.benchchem.com/product/b152673?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2324216/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(KCN) or sodium cyanide (NaCN) salts.[2] The aldehyde and the adjacent furoyl ketone groups

on the quinoline scaffold react with the primary amine in the presence of cyanide ions, leading

to a cyclization reaction that forms a stable, highly conjugated, and intensely fluorescent

isoindole structure. The unreacted reagent itself is not fluorescent, which minimizes

background interference and contributes to the high sensitivity of detection.[3]

Experimental Protocols
Protocol for Derivatization of Protein Samples for
Capillary Electrophoresis
This protocol is adapted from methodologies described for the labeling of proteins with 3-(2-
Furoyl)quinoline-2-carbaldehyde for subsequent analysis.

Materials:

3-(2-Furoyl)quinoline-2-carbaldehyde (FQCA) reagent

Protein sample in aqueous solution (e.g., 3 x 10⁻⁵ M)

Sodium cyanide (NaCN) solution (20 mM in water)

Appropriate buffer for analysis (e.g., borate buffer)

Microcentrifuge tubes

Vortex mixer

Incubator or water bath

Centrifuge

Procedure:

Reagent Preparation: Prepare a fresh 20 mM solution of NaCN in high-purity water. Due to

the low solubility of FQCA in aqueous solutions, it is often used as a dry powder or from a

concentrated stock in an organic solvent like DMF or DMSO.
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Reaction Setup: In a microcentrifuge tube, combine 9 µL of the protein solution with 1 µL of

the 20 mM NaCN solution.

Initiation of Reaction: Add the FQCA reagent to the protein-cyanide mixture. To ensure the

reaction proceeds in a saturated FQCA solution, approximately 50 nmol of dry FQCA can be

added to the 10 µL reaction volume. Vortex the mixture thoroughly to initiate the reaction.

Incubation: Incubate the reaction mixture. The reaction can be carried out at room

temperature (e.g., 25°C for 15 minutes) or at an elevated temperature to accelerate the

process (e.g., 65°C for 3-5 minutes).[4] Note that prolonged incubation at higher

temperatures may lead to precipitation of some protein products.[4]

Termination of Reaction: Stop the reaction by placing the reaction tube on ice.

Sample Preparation for Analysis: Dilute the reaction mixture with the desired running buffer

to achieve the appropriate concentration for analysis.

Clarification: Centrifuge the diluted sample at approximately 10,000 x g for 2 minutes to

pellet any precipitated material.

Analysis: The supernatant containing the FQCA-labeled protein is now ready for injection

into the capillary electrophoresis system with laser-induced fluorescence detection

(Excitation: ~480 nm, Emission: ~600 nm).

Biological Activity
The primary documented biological application of 3-(2-Furoyl)quinoline-2-carbaldehyde is its

use as a derivatizing agent for the sensitive detection of biomolecules containing primary

amines. Beyond this specific application, the broader biological activities of this particular

compound are not extensively characterized in the literature. However, the quinoline scaffold

itself is present in numerous compounds with a wide range of pharmacological activities,

including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3]

Derivatives of quinoline-2-carbaldehyde have been investigated for activities such as

antioxidant potential.[5]
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Reaction of 3-(2-Furoyl)quinoline-2-carbaldehyde with a Primary Amine
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Caption: Fluorogenic labeling workflow of primary amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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